Diethyl cyclopropylmethyl phosphonate is an organophosphorus compound characterized by the presence of a cyclopropylmethyl group attached to a phosphonate moiety. Its chemical formula is and it has a molecular weight of approximately 192.19 g/mol. This compound is notable for its unique structural features, including the cyclopropyl ring, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals .
These reactions are essential for its utility in synthetic organic chemistry.
Research has indicated that diethyl cyclopropylmethyl phosphonate exhibits significant biological activity, particularly as an anticancer agent. Studies have shown that modifications to the phosphonate structure can enhance its cytotoxic effects against various cancer cell lines. The compound's ability to interact with biological targets makes it a candidate for further exploration in drug development .
The synthesis of diethyl cyclopropylmethyl phosphonate can be achieved through several methods:
Each method has its advantages, depending on the desired scale and purity of the final product.
Diethyl cyclopropylmethyl phosphonate has several applications:
Studies focusing on the interactions of diethyl cyclopropylmethyl phosphonate with various biological molecules have revealed its potential as a biochemical tool. Its interactions with enzymes and receptors suggest pathways for therapeutic applications. For instance, investigations into its binding affinity with specific proteins have shown promise in drug design .
Diethyl cyclopropylmethyl phosphonate shares structural similarities with several other organophosphorus compounds. Below are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Diethyl methylphosphonate | Methyl group instead of cyclopropyl | More widely studied for agricultural applications |
Diethyl phenylphosphonate | Phenyl group attached | Exhibits different biological activities |
Diethyl isopropylphosphonate | Isopropyl group instead of cyclopropyl | Different steric properties affecting reactivity |
Diethyl cyclopropylmethyl phosphonate is unique due to its cyclopropyl ring, which imparts distinctive reactivity and biological properties not found in these other compounds.
Nucleophile Type | Mechanism | Rate Enhancement Factor | Temperature Range (°C) | Stereochemical Outcome |
---|---|---|---|---|
Water (H2O) | SN2 at P center | 1.0 (baseline) | 80-120 | Inversion at P |
Hydroxide (OH-) | SN2 at P center | 10³ - 10⁵ | 25-80 | Inversion at P |
Alcohols (ROH) | Transesterification | 10 - 10² | 60-100 | Retention at P |
Amines (RNH2) | Nucleophilic substitution | 10² - 10⁴ | 25-60 | Inversion at P |
Thiolates (RS-) | SN2 displacement | 10² - 10³ | 40-80 | Inversion at P |
Halides (X-) | Nucleophilic exchange | 10 - 10² | 80-150 | Inversion at P |
The reaction kinetics demonstrate significant dependence on the basicity and nucleophilicity of the attacking species. Hydroxide ions exhibit the highest reactivity due to their strong nucleophilic character and ability to stabilize the transition state through hydrogen bonding [7] . Primary and secondary amines show excellent reactivity, proceeding through clean substitution pathways with minimal side reactions [2] [9].
Alcoholysis reactions represent a special case where transesterification occurs preferentially over hydrolysis under anhydrous conditions [10]. The mechanism involves coordination of the alcohol to the phosphorus center followed by proton transfer and ethoxide departure. This pathway is particularly important for synthetic applications as it allows controlled modification of the ester groups without affecting the phosphonate core structure [11] [12].
The oxidation-reduction behavior of diethyl cyclopropylmethyl phosphonate encompasses multiple reaction pathways that exploit both the phosphorus center and the organic substituents. The compound exhibits remarkable stability under mild reducing conditions while demonstrating controlled reactivity toward specific oxidizing agents [13] [14] [15].
Table 2: Oxidation-Reduction Behavior of Diethyl Cyclopropylmethyl Phosphonate
Oxidant/Reductant | Product | Reaction Conditions | Yield Range (%) | Mechanistic Pathway |
---|---|---|---|---|
Iodine (I2) | Phosphoryl iodide intermediate | Pyridine, 25°C | 75-95 | Electrophilic activation |
Hydrogen peroxide (H2O2) | Phosphonic acid derivatives | Aqueous, pH 9-11, Cu(II) catalyst | 60-85 | Radical oxidation |
Trimethylsilyl halides | Dealkylated phosphonates | Anhydrous, 0-25°C | 80-98 | Lewis acid activation |
Metal hydrides (LiAlH4) | Phosphine oxides | Anhydrous THF, -78°C to RT | 45-70 | Hydride reduction |
Phosphorous acid (H3PO3) | Mixed oxidation products | Aqueous, 100-150°C | 30-60 | Disproportionation |
Electrochemical oxidation | Radical cation intermediates | Aqueous microdroplets, ambient | 40-80 | Single electron transfer |
Iodine-mediated oxidation represents one of the most synthetically useful transformations, proceeding through electrophilic activation of the phosphorus-hydrogen bond in related H-phosphonate systems [16] [17]. The reaction mechanism involves initial formation of a phosphoryl iodide intermediate, which can undergo subsequent nucleophilic substitution to yield diverse phosphonate derivatives. The presence of pyridine is crucial for both solubilizing the reactants and providing nucleophilic assistance during the oxidation process [17].
Hydrogen peroxide oxidation under copper-catalyzed conditions provides a selective route to phosphonic acid derivatives [14] [18]. This transformation follows a radical mechanism where copper(II) facilitates the generation of hydroxyl radicals that abstract hydrogen atoms from the phosphonate structure. The reaction proceeds with excellent chemoselectivity when conducted under alkaline conditions, avoiding undesired side reactions that commonly occur under acidic conditions [14].
Trimethylsilyl halide-mediated dealkylation represents a mild and highly efficient method for converting phosphonate esters to their corresponding acids [11] [12]. The mechanism involves Lewis acid activation of the phosphoryl oxygen followed by nucleophilic attack of the halide ion on the alkyl carbon, resulting in C-O bond cleavage. This pathway is particularly valuable for substrates containing acid-sensitive functional groups that would decompose under traditional hydrolytic conditions [12].
Electrochemical oxidation in aqueous microdroplets has emerged as a novel approach for phosphonate activation [19]. The mechanism involves single electron transfer to generate radical cation intermediates that can undergo various transformation pathways. This method offers the advantage of operating under ambient conditions without the need for additional oxidants or catalysts [19].
The cyclopropane ring in diethyl cyclopropylmethyl phosphonate contains approximately 27-28 kcal/mol of strain energy, making it a reactive site for various transformation reactions [20] [21] [22]. This high strain energy arises from the significant deviation of the C-C-C bond angles (approximately 60°) from the ideal tetrahedral angle (109.5°), combined with torsional strain from eclipsed hydrogen atoms [20] [23].
Table 3: Cyclopropane Ring-Strain Utilization in Reactions
Reaction Type | Strain Energy Released (kcal/mol) | Activation Conditions | Product Selectivity | Synthetic Utility |
---|---|---|---|---|
Ring-opening with nucleophiles | 25-30 | Nu:, 25-80°C | High regioselectivity | High |
Lewis acid catalyzed activation | 28-32 | BF3, AlCl3, TiCl4 | Moderate selectivity | Very High |
Thermal ring expansion | 27-29 | 150-200°C | Low selectivity | Moderate |
Photochemical activation | 26-31 | UV light, sensitizer | Variable selectivity | Moderate |
Metal-catalyzed insertion | 24-28 | Pd(0), Ni(0) catalysts | High selectivity | High |
Radical-mediated opening | 27-30 | AIBN, peroxides | Moderate selectivity | Moderate |
Ring-opening reactions with nucleophiles represent the most synthetically useful applications of the cyclopropane strain energy [24] [25] [26]. The mechanism typically involves nucleophilic attack at the most substituted carbon atom of the cyclopropane ring, leading to regioselective bond cleavage. The phosphonate group acts as an electron-withdrawing substituent that activates the cyclopropane toward nucleophilic attack while also providing stabilization to the resulting carbanion intermediate [27] [28].
Lewis acid-catalyzed ring-opening reactions proceed through initial coordination of the Lewis acid to the cyclopropane ring, followed by heterolytic bond cleavage to generate a cyclopropylcarbinyl cation intermediate [24] [29]. This cation can then be trapped by various nucleophiles to yield ring-opened products. The phosphonate substituent plays a crucial role in stabilizing the cationic intermediate through resonance effects, thereby facilitating the ring-opening process [30] [25].
Metal-catalyzed insertion reactions involve oxidative addition of the cyclopropane C-C bond to low-valent metal centers, particularly palladium(0) and nickel(0) complexes [26] [31]. The resulting metallacyclobutane intermediates can undergo various transformations including reductive elimination, β-hydride elimination, or insertion reactions with unsaturated substrates. The phosphonate group provides additional coordination sites for the metal center, potentially influencing both the reactivity and selectivity of these transformations [32] [33].
Thermal and photochemical activation pathways typically result in biradical intermediates that can undergo various recombination reactions [34] [31]. While these methods are less selective than the aforementioned approaches, they provide access to unique structural motifs that are difficult to obtain through other means [35] [36].
The hydrolysis kinetics of diethyl cyclopropylmethyl phosphonate are significantly influenced by pH, temperature, and ionic strength, following well-established mechanistic patterns for organophosphorus ester hydrolysis [37] [11] [38]. The reaction proceeds through different pathways depending on the solution conditions, with distinct mechanisms operating under acidic, neutral, and basic conditions [37] [39].
Table 4: Phosphonate Ester Hydrolysis Kinetics under Different pH Conditions
pH Range | Rate Constant (s⁻¹) | Half-life (hours) | Primary Mechanism | Temperature (°C) |
---|---|---|---|---|
1-3 (Acidic) | 1.2 × 10⁻⁶ | 162 | AAc2 (acid-catalyzed) | 80 |
4-6 (Weakly Acidic) | 8.5 × 10⁻⁸ | 2277 | Spontaneous hydrolysis | 60 |
7-9 (Neutral-Basic) | 3.2 × 10⁻⁹ | 60,764 | Water-mediated | 25 |
10-12 (Basic) | 4.7 × 10⁻⁵ | 4.1 | BAc2 (base-catalyzed) | 60 |
13-14 (Strongly Basic) | 2.1 × 10⁻³ | 0.092 | BAc2 (base-catalyzed) | 80 |
Under acidic conditions (pH 1-3), the hydrolysis proceeds via an AAc2 mechanism involving protonation of the phosphoryl oxygen followed by nucleophilic attack of water at the phosphorus center [37] [40]. The cyclopropylmethyl substituent provides modest electronic stabilization to the transition state through its electron-withdrawing character, resulting in moderate reaction rates compared to simple alkyl phosphonates [41].
Neutral and weakly basic conditions (pH 7-9) represent the kinetically most stable region for the compound, with hydrolysis rates several orders of magnitude slower than under extreme pH conditions [11] [38]. The spontaneous hydrolysis mechanism involves direct nucleophilic attack of water molecules on the phosphorus center without acid or base catalysis. The exceptionally long half-life under these conditions (approximately 60,000 hours at 25°C) demonstrates the remarkable hydrolytic stability of phosphonate esters [41] [42].
Basic hydrolysis (pH >10) follows a BAc2 mechanism where hydroxide ions act as the nucleophile, attacking the phosphorus center in the rate-determining step [11] [41]. The reaction rate shows a linear dependence on hydroxide concentration, consistent with second-order kinetics. The dramatic increase in hydrolysis rate under strongly basic conditions (pH 13-14) reflects the high nucleophilicity of hydroxide ions and their ability to activate the phosphorus center toward nucleophilic attack [11] [43].
Temperature effects on hydrolysis kinetics follow Arrhenius behavior, with activation energies ranging from 20-25 kcal/mol depending on pH conditions [44] [45]. The presence of metal ions, particularly copper(II) and zinc(II), can significantly enhance hydrolysis rates through coordination to the phosphoryl oxygen and subsequent electrophilic activation of the phosphorus center [46] [43].
Diethyl cyclopropylmethyl phosphonate demonstrates excellent compatibility with various palladium-catalyzed cross-coupling reactions, serving as both a directing group and a functional handle for further synthetic elaboration [32] [47] [48]. The phosphonate group provides electronic stabilization to organometallic intermediates while offering minimal steric hindrance to the catalytic process [49] [33].
Table 5: Cross-Coupling Reaction Compatibility with Diethyl Cyclopropylmethyl Phosphonate
Cross-Coupling Type | Catalyst System | Compatibility with Phosphonate | Typical Yield (%) | Reaction Conditions | Functional Group Tolerance |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Excellent | 75-95 | DMF, 80°C, 12h | Very High |
Stille | Pd2(dba)3, AsPh3 | Good | 60-85 | Toluene, 100°C, 8h | High |
Heck | Pd(OAc)2, PPh3 | Moderate | 45-75 | DMF, 120°C, 16h | Moderate |
Sonogashira | PdCl2(PPh3)2, CuI | Good | 65-88 | THF/NEt3, 60°C, 6h | High |
Negishi | Pd(PPh3)4, THF | Good | 70-90 | THF, 65°C, 10h | High |
Kumada | NiCl2(dppe) | Poor | 25-55 | THF, 0°C, 4h | Low |
Suzuki-Miyaura coupling reactions show the highest compatibility with diethyl cyclopropylmethyl phosphonate substrates [32] [50]. The mild basic conditions and tolerance for various functional groups make this reaction particularly suitable for phosphonate-containing substrates. The phosphonate group does not interfere with the transmetalation step and may even provide beneficial electronic effects that enhance the reaction rate [47] [48].
The mechanism involves standard oxidative addition of aryl halides to palladium(0), followed by transmetalation with organoborane reagents. The phosphonate substituent can participate in coordination to the palladium center, potentially influencing the stereochemical outcome of the reaction [33]. Recent advances in ligand design have enabled the use of bulky phosphine ligands that accommodate the steric requirements of the cyclopropylmethyl phosphonate structure [49] [51].
Stille coupling reactions proceed smoothly with moderate to good yields, though the elevated temperatures required can sometimes lead to competing cyclopropane ring-opening reactions [32]. The use of arsine ligands helps to suppress these side reactions by providing stronger coordination to the palladium center [49] [33].
Heck reactions show moderate compatibility, with the phosphonate group potentially acting as a coordinating ligand that influences the regioselectivity of alkene insertion [52]. The electron-withdrawing nature of the phosphonate group can activate adjacent positions toward palladium coordination, leading to enhanced reaction rates in some cases [50] [52].
Sonogashira coupling reactions benefit from the electron-withdrawing character of the phosphonate group, which facilitates oxidative addition of aryl halides to palladium [49]. The copper co-catalyst used in these reactions does not interfere with the phosphonate functionality, allowing for clean product formation [53] [54].
Negishi coupling reactions using organozinc reagents show good compatibility, particularly when conducted under anhydrous conditions that prevent hydrolysis of the phosphonate esters [32] [50]. The relatively mild reaction conditions help preserve the integrity of the cyclopropane ring while enabling efficient C-C bond formation [55].
Kumada coupling reactions using organomagnesium reagents show poor compatibility due to the tendency of Grignard reagents to attack the electrophilic phosphorus center [32]. The strongly nucleophilic and basic nature of these organometallic reagents leads to competing side reactions that significantly reduce the efficiency of the desired cross-coupling process [56].